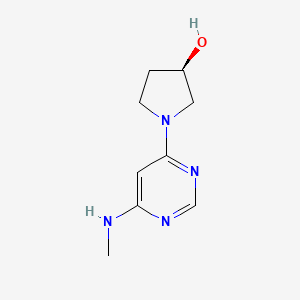

(R)-1-(6-(méthylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Vue d'ensemble

Description

(R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique : Inhibition sélective de JAK1

Ce composé a été identifié comme un inhibiteur sélectif de JAK1, ce qui est important dans le développement de nouveaux agents thérapeutiques. JAK1 est une enzyme qui transmet les signaux de la réponse immunitaire, et son inhibition peut être bénéfique dans le traitement des maladies auto-immunes. Le composé a présenté une valeur d’IC50 de 8,5 nM contre JAK1, indiquant une activité inhibitrice puissante avec un indice de sélectivité de 48 par rapport à JAK2 . Cela en fait un candidat prometteur pour la poursuite du développement et de l’optimisation des médicaments.

Chimie médicinale : Optimisation pour un usage thérapeutique

En chimie médicinale, le composé a subi divers tests pour l’optimiser en tant que composé principal. Cela comprend l’ADME in vitro (absorption, distribution, métabolisme et excrétion), le test hERG (gène humain homologue à Ether-à-go-go), le profilage des kinases et les tests pharmacocinétiques. Ces études sont cruciales pour déterminer l’innocuité et l’efficacité du composé avant qu’il ne puisse être envisagé pour des essais cliniques .

Études biologiques : Efficacité dans les modèles de maladies

Le composé a été testé dans des études in vivo chez la souris et le rat pour son efficacité dans les modèles de CIA (arthrite induite par le collagène) et d’AIA (arthrite induite par l’adjuvant). Ces modèles sont utilisés pour simuler l’arthrite rhumatoïde humaine, et l’efficacité du composé dans ces modèles indique un potentiel pour traiter les maladies inflammatoires .

Synthèse chimique : Conception de l’échafaudage principal

Dans le domaine de la synthèse chimique, le composé sert d’échafaudage principal pour la conception d’inhibiteurs sélectifs. La conception structurelle est basée sur la combinaison de la 7-déazapurine du tofacitinib et de la 5-azaspiro[2.4]heptan-7-amine. Cette approche permet de créer des composés ayant des activités cibles spécifiques, ce qui est un aspect fondamental de la conception rationnelle des médicaments .

Profilage des inhibiteurs de kinases

Le rôle du composé dans le profilage des inhibiteurs de kinases est de fournir des informations sur sa sélectivité et sa puissance contre un panel de kinases. Ceci est important pour prédire les effets hors cible potentiels et pour comprendre le mécanisme d’action du composé au sein des voies de signalisation cellulaire .

Profilage ADME pour le développement de médicaments

Le profilage ADME est essentiel dans le développement de médicaments pour prédire le comportement du composé dans l’organisme. Le profil ADME du composé aide les chercheurs à comprendre son potentiel en tant que candidat médicament, y compris sa biodisponibilité, sa demi-vie et ses interactions possibles avec d’autres médicaments .

Études pharmacocinétiques

Des études pharmacocinétiques sont menées pour comprendre la dynamique du composé au sein du système biologique. Cela comprend son taux d’absorption, sa distribution dans l’organisme, son métabolisme et ses voies d’excrétion. Ces études sont essentielles pour la détermination de la posologie et pour garantir que les niveaux thérapeutiques sont atteints sans toxicité .

Développement d’agents thérapeutiques pour les maladies auto-immunes

Enfin, l’application du composé s’étend au développement d’agents thérapeutiques pour les maladies auto-immunes. En inhibant sélectivement JAK1, il peut moduler la réponse du système immunitaire, offrant une approche ciblée pour traiter des affections comme l’arthrite rhumatoïde et le psoriasis .

Mécanisme D'action

Target of Action

The primary target of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is the Janus kinase 1 (JAK1). JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway .

Mode of Action

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor of JAK1. It binds to the kinase domain of JAK1, inhibiting its activity. This prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway. This pathway is involved in various biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK1, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate these processes .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining how much of the drug reaches its target .

Result of Action

The inhibition of JAK1 by ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol leads to a decrease in the activation of STAT proteins. This can result in reduced inflammation and immune response, making it potentially useful in the treatment of diseases such as rheumatoid arthritis .

Action Environment

The action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can be influenced by various environmental factors. For example, the presence of other drugs could affect its metabolism and excretion. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .

Analyse Biochimique

Biochemical Properties

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the key interactions is with Janus kinase 1 (JAK1), where ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol acts as a selective inhibitor . This interaction is crucial for modulating signaling pathways involved in immune responses and inflammation. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other proteins and enzymes, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its binding interactions with biomolecules. As a JAK1 inhibitor, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol binds to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in cytokine signaling and immune response. Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may interact with other enzymes and proteins, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of JAK1 and other targets, potentially leading to changes in cellular processes and function.

Dosage Effects in Animal Models

The effects of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of JAK1, leading to desired therapeutic effects without significant toxicity. At higher doses, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may cause adverse effects, such as off-target interactions and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of JAK1 and other targets.

Metabolic Pathways

®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its activity and function . Additionally, ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.

Transport and Distribution

The transport and distribution of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . This distribution can affect the compound’s efficacy and potential side effects, as well as its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of ®-1-(6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

(3R)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-10-8-4-9(12-6-11-8)13-3-2-7(14)5-13/h4,6-7,14H,2-3,5H2,1H3,(H,10,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRJOMKPNFJMPK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=N1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC(=NC=N1)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)

![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)

![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)

![methyl 2-(6-cyano-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1481749.png)

![7-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481751.png)

![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)